Physical and chemical properties of 2-(Trifluoroacetyl)biphenyl
Physical and chemical properties of 2-(Trifluoroacetyl)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-(Trifluoroacetyl)biphenyl, also known as 1-(Biphenyl-2-yl)-2,2,2-trifluoroethanone. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of fluorinated ketone derivatives. The inclusion of a trifluoroacetyl group on a biphenyl scaffold suggests unique chemical reactivity and potential for biological activity, making it a compound of interest for further investigation. This guide summarizes available data, proposes synthetic and analytical methodologies, and discusses potential areas of application based on the properties of related compounds.
Chemical Identity and Physical Properties
2-(Trifluoroacetyl)biphenyl is a fluorinated aromatic ketone. The trifluoromethyl group significantly influences its electronic properties and reactivity.
Table 1: Identifiers and Basic Properties of 2-(Trifluoroacetyl)biphenyl
| Identifier | Value |
| IUPAC Name | 1-(Biphenyl-2-yl)-2,2,2-trifluoroethanone |
| Synonyms | 2-(Trifluoroacetyl)biphenyl, 2'-Phenyl-2,2,2-trifluoroacetophenone |
| CAS Number | 302912-29-4[1][2] |
| Molecular Formula | C₁₄H₉F₃O[1][2] |
| Molecular Weight | 250.22 g/mol [1][2] |
Table 2: Experimental and Predicted Physicochemical Properties of 2-(Trifluoroacetyl)biphenyl and Related Compounds
| Property | 2-(Trifluoroacetyl)biphenyl (Predicted/Estimated) | 2,2,2-Trifluoro-1-(5-methyl[1,1'-biphenyl]-2-yl)ethanone (Predicted)[3] | Biphenyl (Experimental)[4][5][6] |
| Melting Point | Data not available | Data not available | 69-71 °C |
| Boiling Point | Data not available | 332.9 ± 42.0 °C | 255 °C |
| Density | Data not available | 1.207 ± 0.06 g/cm³ | 1.04 g/cm³ |
| Water Solubility | Predicted to be low[7] | Data not available | Insoluble (7 mg/L at 25 °C) |
| Solubility in Organic Solvents | Expected to be soluble in common organic solvents | Data not available | Soluble in alcohol, ether, benzene |
Note: Experimental data for 2-(Trifluoroacetyl)biphenyl is limited. Predicted values are based on computational models and data from structurally similar compounds.
Synthesis and Reactivity
The synthesis of 2-(Trifluoroacetyl)biphenyl can be approached through several established organic chemistry reactions. The most plausible methods are Friedel-Crafts acylation and Suzuki coupling.
Proposed Synthetic Pathways
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Caption: Plausible synthetic routes to 2-(Trifluoroacetyl)biphenyl.
Experimental Protocols (Exemplary)
Protocol 1: Friedel-Crafts Acylation of Biphenyl
This protocol is a general procedure and may require optimization for the specific synthesis of 2-(Trifluoroacetyl)biphenyl.[8][9][10][11]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry solvent such as dichloromethane (DCM) or nitrobenzene.
-
Reagent Addition: Cool the suspension in an ice bath. Dissolve biphenyl (1 equivalent) in the chosen dry solvent and add it to the flask.
-
Acylation: Add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred mixture. The reaction is exothermic and the temperature should be carefully controlled.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of ice-cold water, followed by concentrated hydrochloric acid to dissolve the aluminum salts.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Suzuki Coupling followed by Trifluoroacetylation
This two-step approach offers an alternative route.[12][13][14][15][16][17]
Step A: Synthesis of 2-Acetylbiphenyl via Suzuki Coupling
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Reaction Setup: In a Schlenk flask, combine 2-acetylphenylboronic acid (1 equivalent), bromobenzene (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).
-
Reaction: Heat the mixture to reflux under an inert atmosphere for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude 2-acetylbiphenyl by column chromatography.
Step B: Trifluoroacetylation of 2-Acetylbiphenyl
-
Reaction Setup: Dissolve 2-acetylbiphenyl (1 equivalent) in an anhydrous aprotic solvent (e.g., THF) in a flame-dried flask under an inert atmosphere.
-
Base Treatment: Cool the solution to -78 °C and add a strong base such as lithium diisopropylamide (LDA, 1.1 equivalents) dropwise.
-
Acylation: After stirring for 30-60 minutes, add a trifluoroacetylating agent, such as ethyl trifluoroacetate (1.2 equivalents).
-
Reaction Progression and Work-up: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride and proceed with extraction and purification as described in Protocol 1.
Reactivity
The trifluoroacetyl group is a strong electron-withdrawing group, which deactivates the adjacent phenyl ring towards electrophilic aromatic substitution. The ketone functionality can undergo typical reactions such as reduction to an alcohol or conversion to a variety of other functional groups. The biphenyl moiety can undergo reactions characteristic of aromatic systems, although the substitution pattern will be influenced by the existing trifluoroacetyl group.
Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data for 2-(Trifluoroacetyl)biphenyl
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons (9H) would appear as a complex multiplet in the range of δ 7.2-8.0 ppm. |
| ¹³C NMR | Signals for the aromatic carbons would be observed between δ 125-145 ppm. The carbonyl carbon would appear significantly downfield (δ ~180-190 ppm, quartet due to coupling with fluorine). The trifluoromethyl carbon would be a quartet around δ 115-120 ppm with a large ¹J(C-F) coupling constant. |
| ¹⁹F NMR | A sharp singlet for the -CF₃ group is expected in the range of δ -70 to -80 ppm (relative to CFCl₃).[3][18][19][20][21] |
| IR Spectroscopy | A strong C=O stretching vibration is expected around 1700-1730 cm⁻¹. C-F stretching bands would be prominent in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 250.22. Common fragmentation patterns would include the loss of the trifluoromethyl radical (·CF₃) and the carbonyl group (CO). |
Potential Biological Activity and Applications
While no specific biological studies on 2-(Trifluoroacetyl)biphenyl have been identified, the structural motifs of biphenyl and trifluoromethyl ketones are present in numerous biologically active molecules.
-
Biphenyl Derivatives: These compounds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[7][10][13][22][23][24][25][26][27][28]
-
Trifluoromethyl Ketones: The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Trifluoromethyl ketones are known inhibitors of various enzymes, particularly proteases and esterases.
Based on these precedents, 2-(Trifluoroacetyl)biphenyl could be investigated for activities such as:
-
Enzyme Inhibition: It could be a candidate for screening against various enzymes, particularly hydrolases.
-
Cytotoxicity: Its potential as an anticancer agent could be explored against various cancer cell lines.[22][24][29]
-
Antimicrobial Activity: It could be tested for its efficacy against a range of bacteria and fungi.
Experimental Workflow for Biological Screening
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Caption: A general workflow for the initial biological evaluation of 2-(Trifluoroacetyl)biphenyl.
Safety and Handling
Based on available safety data sheets for this and similar compounds, 2-(Trifluoroacetyl)biphenyl should be handled with caution.
-
Hazards: May cause severe skin burns and eye damage. May cause respiratory irritation.
-
Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
2-(Trifluoroacetyl)biphenyl is a chemical compound with potential for further research in medicinal chemistry and materials science. While experimental data on its properties are scarce, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the known activities of related compounds. Further experimental investigation is warranted to fully elucidate its physical, chemical, and biological characteristics.
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